molecular formula C11H17N3 B11807199 N-Methyl-1-(pyridin-2-yl)piperidin-3-amine

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine

Cat. No.: B11807199
M. Wt: 191.27 g/mol
InChI Key: USMPHKHLSDRTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine typically involves the reaction of 2-chloropyridine with N-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-1-(piperidin-2-yl)piperidin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-3-yl)piperidin-3-amine
  • N-Methyl-1-(pyridin-4-yl)piperidin-3-amine
  • N-Methyl-1-(pyridin-2-yl)piperidin-4-amine

Uniqueness

N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is unique due to the specific positioning of the nitrogen atoms in both the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-1-pyridin-2-ylpiperidin-3-amine

InChI

InChI=1S/C11H17N3/c1-12-10-5-4-8-14(9-10)11-6-2-3-7-13-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3

InChI Key

USMPHKHLSDRTOZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.